N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N'-(5-METHYL-2-PYRIDYL)THIOUREA
Overview
Description
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(5-methyl-2-pyridinyl)thiourea is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a pyridine ring, and a thiourea group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(5-methyl-2-pyridinyl)thiourea typically involves the reaction of 1-(2-methylbenzyl)-1H-pyrazol-4-amine with 5-methyl-2-pyridinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(5-methyl-2-pyridinyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinase R (PKR), which plays a role in immune response and cellular stress.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties. It has shown potential in reducing the production of pro-inflammatory cytokines and inhibiting the activation of nuclear factor kappa B (NF-κB).
Mechanism of Action
The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(5-methyl-2-pyridinyl)thiourea involves the inhibition of protein kinase R (PKR). This compound binds to the ATP-binding site of PKR, preventing its activation and subsequent phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This inhibition leads to a reduction in protein synthesis and modulation of immune responses and cellular stress pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylcyclohexyl)thiourea: Similar structure but with a cyclohexyl group instead of a pyridine ring.
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide: Contains additional pyrazole and hydrazinecarbothioamide groups.
Uniqueness
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(5-methyl-2-pyridinyl)thiourea is unique due to its specific combination of a pyrazole ring, pyridine ring, and thiourea group
Properties
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(5-methylpyridin-2-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5S/c1-13-7-8-17(19-9-13)22-18(24)21-16-10-20-23(12-16)11-15-6-4-3-5-14(15)2/h3-10,12H,11H2,1-2H3,(H2,19,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCLQAAQEGICIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=CN(N=C2)CC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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